L-arabinose hydrazone

Description

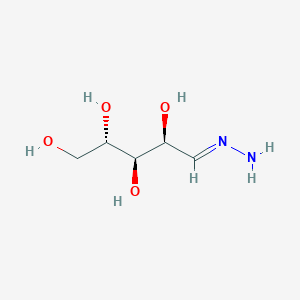

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5E)-5-hydrazinylidenepentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/b7-1+/t3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYSEMXAEFWYGX-OXCOELSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=NN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](/C=N/N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Arabinose Hydrazone and Its Derivatives

Direct Condensation Approaches in L-Arabinose Hydrazone Synthesis

The most straightforward method for synthesizing this compound is through the direct condensation of L-arabinose with a hydrazine (B178648) derivative. This reaction is a classical example of the formation of a hydrazone from an aldehyde or ketone, where the aldehyde group of the open-chain form of L-arabinose reacts with the amino group of hydrazine.

Reaction Conditions and Optimization

The direct condensation reaction is typically carried out by reacting L-arabinose with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent. The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the nucleophilic attack of the hydrazine on the carbonyl carbon of the sugar.

Key parameters that are often optimized to maximize the yield and purity of the resulting this compound include temperature, reaction time, and the molar ratio of reactants. Heating the reaction mixture is common to increase the reaction rate. For instance, the condensation of various aldopentoses with hydrazone derivatives is often performed by heating in an aqueous ethanolic solution with a catalytic amount of acetic acid researchgate.net.

While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles of hydrazone formation suggest that careful control of these conditions is crucial to prevent the formation of side products, such as azines, which can occur if an excess of the sugar is present or if the reaction conditions are too harsh wikipedia.org.

Table 1: Representative Reaction Conditions for Sugar Hydrazone Synthesis

| Sugar Reactant | Hydrazine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aldopentoses | 7-ethyl-8-hydrazinotheophylline | Aqueous Ethanol (B145695) | Acetic Acid | Reflux | Not specified | Good | researchgate.net |

| Aromatic Aldehydes | Hydrazides | Aqueous Medium | Acidic | Room Temp. | 20-30 min | Good to Excellent | nih.gov |

| Carbonyl Compounds | Hydrazine Derivatives | tert-Butanol | CeCl₃·7H₂O | Room Temp. - 60 | 5 min - 12 h | Variable | mdpi.com |

Influence of Solvent Systems on Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of this compound, influencing both the reaction rate and the yield of the product. Protic solvents, such as ethanol and methanol (B129727), are commonly employed as they can solubilize the sugar and the hydrazine derivative, facilitating their interaction. An aqueous ethanolic solution is a frequently used solvent system for the synthesis of sugar hydrazones researchgate.net.

The solvent can also affect the equilibrium between the open-chain and cyclic hemiacetal forms of L-arabinose. The reaction to form the hydrazone can only occur with the open-chain form, which possesses the free aldehyde group. Solvents that favor the open-chain tautomer can potentially increase the rate of hydrazone formation. However, the presence of water in the solvent system can also lead to the hydrolysis of the formed hydrazone, which is a reversible reaction wikipedia.org. Therefore, the selection of an appropriate solvent system is a balance between reactant solubility, favoring the reactive open-chain form of the sugar, and minimizing product hydrolysis. In some cases, solvent-free conditions have been explored as a green alternative, which can lead to quantitative yields researchgate.net.

Multi-Step Derivatization Strategies for this compound Formation

In some instances, a multi-step approach may be employed for the synthesis of this compound derivatives. This is particularly relevant when aiming for more complex structures or when the direct condensation method is not suitable.

Precursor Functionalization and Subsequent Hydrazone Formation

A multi-step strategy often involves the initial functionalization of the L-arabinose molecule to introduce other desired chemical groups or to protect certain hydroxyl groups. For example, L-arabinose can be converted into various derivatives such as oxazolines researchgate.net. These functionalized precursors can then be reacted with a hydrazine to form the corresponding hydrazone derivative. This approach allows for the synthesis of a wide range of this compound derivatives with diverse functionalities.

Another multi-step approach involves the synthesis of a hydrazide derivative first, which is then condensed with an aldehyde or ketone. While not a direct route from L-arabinose as the carbonyl component, this highlights the versatility of hydrazone chemistry in creating complex molecules that may incorporate a sugar moiety elsewhere in their structure nih.gov.

Adaptability of Methods to Other Sugar Enantiomers

The synthetic methods developed for this compound are generally adaptable to other sugar enantiomers, such as D-arabinose, as well as other monosaccharides. The fundamental reaction chemistry of the carbonyl group with hydrazines is not typically dependent on the stereochemistry of the sugar's chiral centers. Therefore, the same reaction conditions used for L-arabinose can often be applied to D-arabinose or other aldoses like D-glucose, D-xylose, and D-galactose to produce their corresponding hydrazones researchgate.netnih.gov.

The primary difference between the hydrazones of L-arabinose and D-arabinose would be their stereochemistry, resulting in enantiomeric products. The physical properties, such as melting point and solubility, of the enantiomeric hydrazones would be identical, but they would rotate plane-polarized light in opposite directions. The reactivity of these enantiomeric hydrazones in subsequent non-chiral reactions would also be the same. This adaptability allows for the creation of a diverse library of sugar hydrazones with varying stereochemistries for applications in fields such as medicinal chemistry and materials science.

Green Chemistry and Sustainable Synthesis Routes for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. The synthesis of hydrazones, including those derived from sugars like L-arabinose, has benefited from these green chemistry approaches. These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and utilize renewable resources.

One notable green approach is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has been shown to be a highly efficient method for the synthesis of hydrazone derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods minarjournal.comresearchgate.net. This technique has been successfully applied to the condensation of various hydrazides with aldehydes mdpi.com.

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of hydrazones. The use of ultrasonic irradiation can enhance reaction rates and yields, often in aqueous media and at room temperature, thus reducing energy consumption and the need for volatile organic solvents researchgate.netlew.ro.

Mechanochemical synthesis , which involves conducting reactions in the solid state by grinding or milling, represents a solvent-free approach to hydrazone formation. This method can be highly efficient, sometimes providing quantitative yields of the desired product without the need for purification nih.govresearchgate.netnih.gov.

Furthermore, the use of renewable starting materials is a cornerstone of green chemistry. The synthesis of this compound directly from hydrolyzed sugar beet pulp, a low-value agricultural byproduct, demonstrates a sustainable route to this chemical. In one study, this compound was obtained in a 30% yield from a crude solution of hydrolyzed sugar beet pulp, showcasing the potential for valorizing biomass waste streams researchgate.net.

Table 2: Comparison of Green Synthesis Methods for Hydrazones

| Method | Energy Source | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-assisted | Microwaves | Often reduced or solvent-free | Rapid reaction times, high yields | minarjournal.com |

| Ultrasound-assisted | Ultrasound waves | Often aqueous | Shorter reaction times, mild conditions | researchgate.net |

| Mechanochemical | Mechanical grinding | Solvent-free | High yields, no solvent, simple work-up | researchgate.netnih.gov |

| Biomass Valorization | Conventional heating | Water/Acid | Utilizes renewable feedstocks | researchgate.net |

Utilization of Biomass-Derived L-Arabinose Feedstock

The foundation of sustainable this compound synthesis lies in the use of L-arabinose sourced from renewable biomass. L-arabinose is the second most abundant pentose (B10789219) sugar in lignocellulosic biomass (LCB), making agricultural and industrial waste streams valuable feedstocks. mdpi.com The valorization of these materials aligns with circular bioeconomy principles, converting low-value by-products into precursors for high-value chemicals. mdpi.comnih.gov

Various agro-industrial residues are rich in L-arabinose. mdpi.com Key sources include:

Corn Fiber: A by-product of the corn wet-milling process, corn fiber is a significant source for L-arabinose production. researchgate.netresearchgate.net

Sugar Beet Pulp: This residue from sugar extraction is another primary raw material. mdpi.comgoogle.com

Wheat Bran and Sugarcane Bagasse: These are also recognized for their L-arabinose content. mdpi.com

Fruit Processing Waste: Materials such as apple pomace and various citrus peels contain pectin, a heteropolysaccharide from which L-arabinose can be liberated. mdpi.com

The extraction of L-arabinose from these feedstocks typically involves hydrolysis to break down complex hemicelluloses and pectins into constituent monosaccharides. Common methods include dilute acid hydrolysis, which uses acids like sulfuric acid under controlled temperature and pressure to release the sugars. researchgate.netgoogle.comscirp.org For instance, hydrolysis of corn fiber can yield a solution containing L-arabinose along with other sugars like glucose and xylose. researchgate.net Enzymatic hydrolysis presents a milder and more specific alternative, utilizing enzymes such as arabinoxylanases to selectively cleave L-arabinose units from the polysaccharide backbone. scirp.orgnih.gov This method avoids the harsh conditions and potential environmental impact associated with acid hydrolysis. scirp.org

| Feedstock | Approximate L-Arabinose Content (% of dry weight) | Reference |

|---|---|---|

| Sugar Beet Pulp | 18.0% | mdpi.com |

| Corn Fiber | 12.0% | mdpi.com |

| Wheat Bran | 10.6% | mdpi.com |

| Brewer's Spent Grain | 8.7% | mdpi.com |

| Sugarcane Bagasse | 1.3% | mdpi.com |

Solvent and Catalyst Selection for Environmental Impact Mitigation

The condensation reaction between L-arabinose and a hydrazine derivative to form a hydrazone is traditionally conducted in protic solvents with an acid catalyst, such as acetic acid. arabjchem.org However, contemporary research emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov This involves exploring alternative catalysts and solvent-free reaction conditions.

Green Catalysts: Eco-friendly catalysts are sought to replace conventional mineral acids.

Citric Acid: This natural, biodegradable, and non-toxic acid has been successfully used as a catalyst in hydrazone synthesis, offering enhanced reaction efficiency with increased yields and reduced reaction times. nih.gov

MgO Nanoparticles: Magnesium oxide nanoparticles have been employed as a stable, eco-friendly, and efficient heterogeneous catalyst for hydrazone formation. researchgate.net Their bifunctional acid-base surface properties can promote the condensation reaction, and as a heterogeneous catalyst, they can be easily recovered and reused. researchgate.net

Solvent-Free and Alternative Energy Methodologies: A primary goal of green synthesis is the reduction or elimination of volatile and often toxic organic solvents.

Solvent-Free Synthesis: Reactions can be performed under neat conditions, where the reactants are mixed without any solvent. This approach has been shown to be effective, especially when coupled with alternative energy sources. nih.govresearchgate.netresearchgate.net

Microwave Irradiation: This technique can accelerate reaction rates, leading to shorter synthesis times and often higher yields under solvent-free conditions. minarjournal.com

Mechanochemistry (Ball-Milling): Grinding reactants together in a ball mill provides the necessary energy to drive the reaction forward without the need for solvents, yielding products in quantitative yields. researchgate.net

High Hydrostatic Pressure (HHP): Applying high pressure to a neat mixture of reactants can facilitate hydrazone synthesis at ambient temperature, often resulting in higher yields compared to reactions at standard atmospheric pressure. nih.gov

These modern approaches not only reduce waste and environmental pollution but also offer advantages in terms of process efficiency, safety, and cost-effectiveness.

| Methodology | Key Features | Environmental Benefits | Reference |

|---|---|---|---|

| Citric Acid Catalysis | Uses a natural, biodegradable acid catalyst. | Non-toxic, sustainable alternative to mineral acids. | nih.gov |

| MgO Nanoparticle Catalysis | Employs a stable, reusable heterogeneous catalyst. | Reduces catalyst waste; can be used in solvent-free conditions. | researchgate.net |

| Microwave Irradiation | Solvent-free conditions with rapid heating. | Eliminates solvent use; reduces energy consumption and reaction time. | minarjournal.com |

| Mechanochemistry (Ball-Milling) | Catalyst- and solvent-free grinding of reactants. | Complete elimination of solvent and catalyst waste; high yields. | researchgate.net |

| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free reaction at ambient temperature. | Avoids solvents and heating; improves yields. | nih.gov |

Chemo-Enzymatic Approaches in Sugar Hydrazone Synthesis

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high efficiency and selectivity of biocatalysts. frontiersin.orgresearchgate.net This synergistic approach offers a powerful strategy for producing complex molecules like sugar hydrazones under mild, environmentally friendly conditions. The process typically involves a chemical step to create a key intermediate, followed by an enzymatic transformation that would be difficult to achieve with traditional chemistry. frontiersin.org

In the context of this compound, a chemo-enzymatic route could involve the initial chemical synthesis of the hydrazone, followed by an enzymatic modification to introduce chirality or other functional groups. A key advantage of using enzymes is their remarkable stereo- and regioselectivity, which can yield stereopure products without the need for complex protection and deprotection steps common in classical carbohydrate chemistry. frontiersin.orgresearchgate.net

While direct enzymatic synthesis of a hydrazone from a sugar and hydrazine is not widely reported, related enzymatic reactions on sugars and hydrazones highlight the potential of this approach:

Engineered Hydrazone Reductases (HREDs): Researchers have successfully engineered enzymes, derived from imine reductases, that can perform highly stereoselective reductions of hydrazones to produce valuable chiral hydrazines. nih.gov Such an enzyme could be applied to an this compound derivative, offering a sustainable alternative to methods that rely on costly and toxic precious metal catalysts. nih.gov

Lipase-Catalyzed Reactions: Lipases are versatile enzymes often used in non-aqueous media to catalyze synthesis reactions, such as the formation of sugar esters. nih.govmdpi.comresearchgate.net By reversing their natural hydrolytic activity, lipases can effectively acylate sugars. nih.govfrontiersin.org The principles governing these reactions—including the use of organic solvents or deep eutectic solvents to manage substrate solubility and shift the reaction equilibrium toward synthesis—could be adapted for enzymatic modifications of a pre-formed this compound. nih.govfrontiersin.org

The chemo-enzymatic strategy represents a frontier in the synthesis of sugar derivatives, providing a pathway to novel compounds while adhering to the principles of green and sustainable chemistry. frontiersin.orgnih.gov

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of L-arabinose hydrazone in solution. It provides critical insights into the molecule's stereochemistry and conformational dynamics. The hydrazone functionality (-C=N-NH-) introduces significant structural complexity, often resulting in the presence of multiple isomers in solution.

The C=N double bond can exist as geometric isomers (E/Z), while restricted rotation around the N-N single bond can lead to conformational isomers, often referred to as rotamers. mdpi.com This isomerism typically results in the duplication of signals in both ¹H and ¹³C NMR spectra, with the ratio of the isomers being solvent and temperature-dependent. mdpi.com

The ¹³C NMR spectrum would similarly show separate signals for each carbon atom in the different isomeric forms. The chemical shift of the C-1 carbon, involved in the imine bond, is a key indicator of the hydrazone formation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Isomers. This table presents hypothetical data based on typical values for hydrazones and L-arabinose derivatives.

| Atom | Isomer 1 (Major) ¹H δ (ppm) | Isomer 2 (Minor) ¹H δ (ppm) | Isomer 1 (Major) ¹³C δ (ppm) | Isomer 2 (Minor) ¹³C δ (ppm) |

|---|---|---|---|---|

| H-1 | 7.85 (d) | 7.60 (d) | - | - |

| H-2 | 4.20 (dd) | 4.15 (dd) | - | - |

| H-3 | 3.80 (t) | 3.75 (t) | - | - |

| H-4 | 3.95 (m) | 3.90 (m) | - | - |

| H-5 | 3.65 (m), 3.55 (m) | 3.60 (m), 3.50 (m) | - | - |

| N-H | 10.5 (s, br) | 10.2 (s, br) | - | - |

| C-1 | - | - | 145.2 | 143.8 |

| C-2 | - | - | 72.5 | 72.1 |

| C-3 | - | - | 71.8 | 71.5 |

| C-4 | - | - | 68.4 | 68.0 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and characterizing the electronic properties of this compound.

Infrared (IR) Spectroscopy The IR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands would confirm its structure. The broad band in the 3200-3500 cm⁻¹ region corresponds to the stretching vibrations of the O-H groups of the sugar moiety and the N-H group of the hydrazone. mdpi.com The presence of a sharp band around 1600-1650 cm⁻¹ is characteristic of the C=N (imine) stretching vibration, confirming the formation of the hydrazone linkage. mdpi.com Other significant absorptions include C-H stretching just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. nih.gov

Table 2: Key Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3500 (Broad) |

| N-H (hydrazone) | Stretching | 3150-3300 |

| C-H (alkane) | Stretching | 2850-2960 |

| C=N (imine) | Stretching | 1600-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show distinct absorption bands. A high-intensity band in the ultraviolet region is typically assigned to the π → π* transition associated with the C=N chromophore. nih.gov A lower intensity band, often appearing as a shoulder at a longer wavelength, can be attributed to the n → π* transition, involving the non-bonding electrons on the nitrogen atoms. nih.govmu-varna.bg The exact position (λ_max) and intensity of these bands are influenced by the solvent polarity.

Table 3: Expected Electronic Transitions for this compound.

| Transition | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | C=N | ~220-280 |

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. Using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a prominent molecular ion peak, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, would be observed, confirming the molecular formula. bris.ac.uk

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely involve characteristic neutral losses, such as the loss of water (H₂O) from the sugar moiety, and cleavage at various points along the sugar backbone and the hydrazone group. mdpi.com This fragmentation data is crucial for confirming the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound (C₅H₁₂N₂O₄). Molecular Weight: 164.16 g/mol

| Ion Species | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₁₃N₂O₄]⁺ | 165.0870 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₅H₁₂N₂O₄Na]⁺ | 187.0689 | Sodium Adduct |

| [M+H-H₂O]⁺ | [C₅H₁₁N₂O₃]⁺ | 147.0764 | Loss of water |

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. mdpi.com

Table 5: Illustrative Crystallographic Data Obtainable for this compound. This table presents a hypothetical data set.

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 9.20 |

| c (Å) | 14.50 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 780.45 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.39 |

Elemental Analysis in Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula (C₅H₁₂N₂O₄). libretexts.org

Close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's empirical formula and serves as a crucial check of its purity. arabjchem.org This validation is essential to confirm that the synthesized material has the correct elemental composition and is free from significant impurities.

Table 6: Elemental Analysis Data for this compound (C₅H₁₂N₂O₄).

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 36.58 | 36.65 |

| Hydrogen (H) | 7.37 | 7.41 |

| Nitrogen (N) | 17.06 | 17.01 |

Reaction Mechanisms and Kinetic Investigations of L Arabinose Hydrazone Transformations

Mechanistic Pathways of Hydrazone Formation from L-Arabinose

The formation of a hydrazone from L-arabinose involves the reaction of the sugar with hydrazine (B178648) or its derivatives. wikipedia.orglibretexts.org This nucleophilic addition reaction targets the carbonyl group of the aldehyde form of L-arabinose. libretexts.orglibretexts.org The general mechanism proceeds through the formation of a tetrahedral intermediate, which then dehydrates to yield the hydrazone. nih.gov

The formation and stability of L-arabinose hydrazone are significantly influenced by pH. The reaction is typically fastest at a pH of approximately 4.5. acs.orgrsc.org This is because the reaction mechanism involves steps that are subject to both acid and base catalysis.

Acid Catalysis : At lower pH, protonation of the carbonyl oxygen of L-arabinose increases its electrophilicity, making it more susceptible to nucleophilic attack by hydrazine. The dehydration of the tetrahedral intermediate to form the final hydrazone is also acid-catalyzed. stackexchange.com

Base Catalysis : A base can assist in deprotonating the attacking hydrazine, increasing its nucleophilicity. However, at very high pH, the concentration of protonated intermediate required for efficient water elimination decreases, slowing the reaction. stackexchange.com

Aniline and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone formation, accelerating the reaction even at neutral pH. acs.orgkiku.dk This catalytic activity is crucial for applications in biological systems where acidic conditions are not feasible. acs.org The stability of the hydrazone bond is also pH-dependent; it is stable at neutral pH but can be hydrolyzed under acidic conditions. wikipedia.org

Table 1: Factors Influencing this compound Formation

| Factor | Influence on Reaction | Optimal Conditions | Citation(s) |

| pH | Affects both the nucleophilicity of hydrazine and the dehydration of the intermediate. | ~4.5 | acs.org, rsc.org |

| Catalysis | Aniline and its derivatives can act as nucleophilic catalysts, increasing the reaction rate. | Presence of catalysts like aniline. | kiku.dk, acs.org |

| Tautomerism | The reaction proceeds through the open-chain aldehyde form of L-arabinose. | Conditions favoring ring-opening. | N/A |

The primary competitive reaction in the formation of this compound is the potential for the sugar to undergo other reactions, such as degradation or isomerization, particularly under harsh pH or temperature conditions. For instance, in the presence of phenylhydrazine, reducing sugars can form osazones, which involves further reaction at the C-2 position. wikipedia.org

To mitigate byproduct formation, careful control of reaction conditions is essential. This includes:

Maintaining the optimal pH to favor hydrazone formation over degradation pathways.

Using appropriate temperatures to ensure a sufficient reaction rate without promoting unwanted side reactions.

The choice of hydrazine derivative can also influence the reaction's selectivity and yield.

Mechanisms of Post-Formation Derivatization Reactions

This compound can serve as a versatile intermediate for further chemical transformations, including cyclization and dehydration reactions.

A significant derivatization of this compound is its cyclization to form chiral tetrahydrofurans. nih.govresearchgate.net This transformation is of interest because tetrahydrofuran (B95107) moieties are present in many biologically active molecules. The reaction can be achieved under either acidic or basic conditions, often with complementary stereoselectivity. rsc.org

Under acidic conditions, using a catalyst like trifluoroacetic acid (TFA), L-arabinose N,N-dimethylhydrazone can be quantitatively obtained and subsequently cyclized. rsc.org A proposed mechanism for the acid-catalyzed cyclization involves the protonation of a hydroxyl group, followed by nucleophilic attack by another hydroxyl group in the sugar chain, leading to the formation of the tetrahydrofuran ring and elimination of water.

Under basic conditions, the cyclization can also proceed, potentially through the formation of a cyclic carbonate intermediate, which then undergoes epimerization and subsequent cyclization. rsc.org The diastereomeric ratio of the resulting tetrahydrofuran products can be influenced by the reaction conditions, indicating that the relative rates of cyclization of different epimers play a crucial role. rsc.org

Table 2: Synthesis of Chiral Tetrahydrofurans from Pentose (B10789219) Hydrazones under Basic Conditions

| Pentose | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Citation(s) |

| L-Arabinose | >95 | 69:31 | rsc.org |

| D-Ribose | 87 | 79:21 | rsc.org |

| D-Xylose | >95 | 75:25 | rsc.org |

The dehydration of sugar hydrazones is a key step in many of their transformations, including the formation of cyclic products like tetrahydrofurans. nih.govucl.ac.uk This process involves the removal of one or more water molecules from the sugar backbone.

Theoretical and experimental studies on the gas-phase dehydration of pentose sugars, including L-arabinose, indicate that the reaction can lead to the formation of protonated 2-furaldehyde. nih.gov The activation energy for dehydration has been shown to follow the order arabinose < ribose < xylose. nih.gov The mechanism of dehydration can be complex and is influenced by factors such as the presence of catalysts and the specific structure of the sugar hydrazone. ucl.ac.uk Trapping sugars in their open-chain form as hydrazones allows them to be treated as chiral polyol reagents, facilitating selective dehydration and subsequent cyclization to form a variety of chiral heterocycles. ucl.ac.uk

Reduction Reactions and Subsequent Conversions

The transformation of L-arabinose can be strategically managed through the formation of its hydrazone derivative, which serves as a versatile intermediate for selective dehydration and subsequent functionalization. This "hydrazone-based strategy" allows for the conversion of L-arabinose into valuable chiral tetrahydrofuran (THF) structures without the need for extensive protecting group chemistry. nih.govresearchgate.net

Following an acid-catalyzed cyclization and dehydration of the initial this compound to form a tetrahydrofuran hydrazone intermediate, subsequent reactions can be employed to yield highly functionalized products. A key transformation is the hydrolysis of the hydrazone group followed by reduction. This hydrolysis/reduction sequence, when applied to specific THF hydrazone precursors derived from L-arabinose, yields the corresponding tetrahydrofuran triols in high yields. researchgate.net

The reduction of the intermediate, which contains a carbonyl or an imine functionality after hydrolysis, can be achieved using standard reducing agents like sodium borohydride (B1222165). The mechanism for such a reduction involves a two-step process: the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by the protonation of the resulting alkoxide intermediate by a protic solvent or a mild acid to yield the alcohol. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk

Another fundamental reduction reaction applicable to hydrazones is the Wolff–Kishner reduction. This reaction converts the hydrazone directly into a methylene (B1212753) group (C=NNH₂ → CH₂) under basic conditions. wikipedia.org The mechanism involves the deprotonation of the terminal nitrogen, formation of a diimide anion, and subsequent collapse with the loss of nitrogen gas (N₂) to form a carbanion, which is then protonated by the solvent. wikipedia.orgbeilstein-journals.org While broadly applicable, its use on functionalized sugar derivatives like this compound requires careful consideration of the base-sensitive groups present in the molecule.

The yields for the conversion of specific tetrahydrofuran hydrazones derived from sugars into their corresponding triols via a hydrolysis/reduction sequence are presented below.

| Starting Hydrazone | Product | Yield (%) | Reference |

|---|---|---|---|

| THF Hydrazone 3b (from D-Ribose) | Triol 10 | 90 | researchgate.net |

| THF Hydrazone 3c (from L-Arabinose) | Triol 11 | 93 | researchgate.net |

Computational Studies on Reaction Energetics and Transition States

Computational chemistry offers profound insights into the mechanisms of hydrazone transformations by modeling reaction pathways, identifying transition states, and calculating the associated energy barriers. These theoretical investigations complement experimental findings and help in rationalizing observed reactivities and selectivities.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful method for studying the electronic structure and geometry of molecules, intermediates, and transition states in chemical reactions. mdpi.comshahucollegelatur.org.in For hydrazone transformations, DFT calculations are used to explore the potential energy surfaces of reactions like the Wolff-Kishner reduction. beilstein-journals.org

By applying DFT, researchers can calculate the activation energies for key steps, such as the formation of the hydrazone anion, which is often the rate-determining step. beilstein-journals.org For instance, in a theoretical study of the Wolff-Kishner reaction of acetophenone, the activation energy was calculated to be +26.34 kcal/mol relative to the hydrazone, which is comparable to experimental values. beilstein-journals.org

Furthermore, DFT studies can elucidate the role of neighboring functional groups in stabilizing transition states. Computational models have shown that strategically placed hydrogen bond acceptors within a hydrazone structure can lower the free energy barrier for reactions, thereby enhancing reaction rates. ljmu.ac.ukrsc.org These calculations help rationalize the observed order of reactivity for different hydrazone substrates and guide the design of more efficient chemical processes.

Solvent Effects on Reaction Dynamics

The solvent plays a crucial role in the dynamics and kinetics of chemical reactions, and its effects can be effectively modeled in computational studies. For hydrazone transformations, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model Density (SMD) are commonly used in conjunction with DFT calculations to simulate the reaction environment. beilstein-journals.orgmdpi.comnih.gov

These models account for the bulk electrostatic effects of the solvent, which can significantly influence the stability of charged intermediates and transition states. Computational studies have demonstrated that the solvent can alter reaction mechanisms. For example, a DFT study on the radical scavenging activity of certain hydrazones found that the most favorable mechanism shifted from a Hydrogen Atom Transfer (HAT) pathway in the gas phase to a Sequential Proton Loss Electron Transfer (SPLET) pathway in a polar solvent like water. nih.gov Similarly, calculations on the Wolff-Kishner reduction have utilized the PCM model to simulate the reaction in an alcohol solvent, providing more realistic energy profiles. beilstein-journals.org These theoretical investigations underscore the importance of including solvent effects to accurately predict and understand the behavior of this compound in different reaction media.

Derivatization Chemistry and Synthesis of Analogues

Synthesis of Chiral Polyol Fragments from L-Arabinose Hydrazone

The inherent chirality of L-arabinose is a valuable feature that can be exploited in the synthesis of enantiomerically pure molecules. The open-chain structure of this compound provides a flexible polyol backbone that can be modified to create various chiral fragments. A significant application in this area is the synthesis of acyclic nucleoside analogues, which are important compounds in antiviral and anticancer research. tandfonline.comnih.gov

In a typical synthetic approach, L-arabinose is first converted to its corresponding hydrazone. This transformation effectively protects the anomeric carbon while leaving the hydroxyl groups available for further reactions. These hydroxyl groups can be selectively protected or modified to control the stereochemical outcome of subsequent reactions. The hydrazone moiety can then be either retained in the final product or further transformed. For example, L-arabinose N-aminoazepane hydrazone has been synthesized and evaluated for its biological activities, demonstrating the utility of the intact hydrazone derivative as a chiral polyol fragment. tandfonline.com This particular compound showed minor anti-HIV activity, suggesting that the this compound scaffold can be a starting point for the development of new therapeutic agents. tandfonline.com

The synthesis of these chiral fragments from this compound underscores the importance of carbohydrates as renewable starting materials in the "chiral pool." The stereochemical diversity of sugars like L-arabinose provides a powerful platform for the construction of complex chiral molecules that would be difficult to synthesize by other means. researchgate.netscripps.edu

Formation of Functionalized Heterocycles via this compound Intermediates

The hydrazone group is a well-established synthon for the construction of nitrogen-containing heterocycles. nih.gov When incorporated into a sugar backbone, as in this compound, it provides a pathway to novel glycosylated heterocyclic compounds. These molecules are of significant interest due to their potential biological activities, as the sugar moiety can enhance solubility and cellular uptake. nih.gov

A notable example of this strategy is the conversion of monosaccharide hydrazones, including those derived from L-arabinose, into 1-glycosyl-3-methylpyrazol-5-ones. nih.gov This reaction is achieved by treating the sugar hydrazone with 2,2,2-trifluoroethyl acetoacetate (B1235776) in a mildly acidic solution. The resulting pyrazolone (B3327878) derivatives are sensitive to oxidation but can be stabilized by azo coupling to produce highly colored compounds, which may be useful as chromatographic labels for carbohydrates. nih.gov

The general mechanism for the formation of such heterocycles involves the initial formation of the hydrazone from the parent sugar, followed by a cyclization reaction with a suitable reagent. The specific conditions and reagents used will determine the type of heterocycle formed. For instance, the reaction of L-arabinose with malononitrile (B47326) can lead to an oxazoline (B21484) derivative, which can be further modified to create more complex heterocyclic systems. researchgate.net These synthetic routes highlight the versatility of L-arabinose as a starting material for generating a variety of functionalized heterocycles.

Development of Hydrazone-Based Scaffold Libraries for Chemical Synthesis

Dynamic combinatorial chemistry (DCC) is a powerful tool for the discovery of new molecules with specific properties, such as high-affinity ligands for biological targets. kiku.dkrsc.org The reversible nature of hydrazone formation under acidic conditions makes it an ideal reaction for the generation of dynamic combinatorial libraries (DCLs). kiku.dkrsc.org While much of the work in this area has utilized other scaffolds, the principles are directly applicable to sugar-derived hydrazones.

An L-arabinose-based scaffold would introduce chirality and multiple hydrogen-bonding donor and acceptor sites, which could be advantageous for molecular recognition. The general strategy involves the synthesis of a building block containing both a hydrazide and a protected aldehyde or ketone. In the context of L-arabinose, this could be an L-arabinose derivative with a hydrazide at one position and a protected carbonyl at another. Deprotection of the carbonyl group in a solution containing an acid catalyst would initiate the reversible formation of a library of different oligomers, including macrocycles. kiku.dk

The composition of the library at equilibrium can be influenced by the presence of a template, such as a protein or other biomolecule. The molecule(s) that bind most strongly to the template will be stabilized and amplified, allowing for their identification. This approach has been successfully used with other scaffolds, such as those based on cholic acid and β-d-glucose, to identify new receptors and enzyme inhibitors. kiku.dknih.govacs.org The development of this compound-based libraries would expand the structural diversity available for this powerful discovery technique.

Modification for Bioconjugation and Material Science Applications

The reactivity of the hydrazone linkage is also valuable in the fields of bioconjugation and material science. Hydrazone ligation is a widely used method for covalently linking molecules to biomolecules, such as proteins and carbohydrates, under mild conditions. nih.govacs.orgnih.gov

For bioconjugation, a common strategy involves the oxidation of a sugar moiety on a glycoprotein (B1211001) to generate an aldehyde, which can then be reacted with a hydrazide-functionalized molecule to form a stable hydrazone bond. creativebiolabs.net Conversely, a molecule containing L-arabinose could be converted to a hydrazone and then conjugated to a biomolecule containing a suitable reactive partner. The stability of the hydrazone bond is pH-dependent, which can be exploited for controlled release applications. nih.gov

In material science, L-arabinose and its derivatives are being explored for the creation of novel polymers and hydrogels. For example, L-arabinose has been used to create branched poly(vinyl alcohol) through enzymatic synthesis of L-arabinose esters followed by free radical polymerization. researchgate.net This creates a polymer with pendant sugar moieties, which can alter its physical and biological properties. Furthermore, arabinose-rich polysaccharides can be used to form hydrogels. researchgate.net For instance, glycation with L-arabinose has been shown to enhance the textural properties of silver carp (B13450389) mince gels by promoting a more uniform and dense three-dimensional network structure. nih.gov These applications demonstrate the potential of this compound and related derivatives in the development of new functional materials.

Coordination Chemistry and Metal Complexation

Synthesis of L-arabinose Hydrazone Metal Complexes

The synthesis of metal complexes involving hydrazone ligands, including those derived from L-arabinose, typically follows a straightforward condensation reaction. The general procedure involves the reaction of a solution of the desired metal salt with a solution of the this compound ligand in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). The reaction mixture is usually heated under reflux for a specific period to ensure the completion of the complexation reaction. jptcp.com

The choice of the metal salt (e.g., chlorides, acetates, nitrates) and the reaction conditions, such as temperature and reaction time, can influence the final product's yield and purity. Upon cooling the reaction mixture, the solid metal complex often precipitates out and can be collected by filtration, followed by washing with an appropriate solvent to remove any unreacted starting materials. The resulting complexes are typically colored solids, with their stability varying depending on the metal ion and the coordination environment. ijbsac.orgchemistryjournal.net

Table 1: Representative Synthesis of Hydrazone Metal Complexes

| Metal Ion | Ligand | Solvent | Reaction Condition |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Hydrazone Ligand | Methanol | Reflux for 2 hours |

| Mn(II), Co(II), Ni(II), Cu(II) | Hydrazone Schiff Base | DMF/Ethanol/Water | Heated at ca. 100 °C for 6 h |

Ligand Binding Modes and Coordination Geometries in Metal Complexes

This compound, like other hydrazone ligands, possesses multiple donor atoms, including the azomethine nitrogen, the amide oxygen (in its keto form) or enolic oxygen (in its enol form), and potentially the hydroxyl groups of the L-arabinose moiety. This poly-dentate nature allows for various binding modes to the metal center.

Spectroscopic evidence, particularly from infrared (IR) spectroscopy, is crucial in determining the coordination mode. A shift in the ν(C=N) (azomethine) stretching frequency to a lower wavenumber in the complex compared to the free ligand suggests the coordination of the azomethine nitrogen to the metal ion. jptcp.comarabjchem.org Similarly, changes in the ν(C=O) (amide) stretching frequency can indicate the involvement of the carbonyl oxygen in coordination. In many cases, the hydrazone ligand acts as a tridentate ONO donor, coordinating through a phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. jptcp.com

The coordination of the this compound ligand to the metal ion results in the formation of complexes with specific coordination geometries. Common geometries observed for hydrazone metal complexes include octahedral and tetrahedral configurations. chemistryjournal.netarabjchem.org The final geometry is influenced by factors such as the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Advanced Characterization of Metal Complexes

A comprehensive understanding of the structure and properties of this compound metal complexes is achieved through a combination of spectroscopic and analytical techniques.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the proposed stoichiometry.

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy is instrumental in identifying the donor atoms of the ligand that are involved in coordination by observing shifts in the characteristic vibrational frequencies of functional groups like C=N, C=O, and N-H. jptcp.comarabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the ligand in the complex. The disappearance or shift of the N-H proton signal can confirm its deprotonation upon coordination. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. arabjchem.orgnih.gov

Mass Spectrometry: This technique helps in determining the molecular weight of the complex and provides information about its fragmentation pattern, further confirming its structure. jptcp.com

Magnetic Susceptibility Measurements: Measuring the magnetic moment of a complex helps in determining the number of unpaired electrons in the metal ion, which in turn provides information about its oxidation state and the geometry of the complex. ijbsac.org

Molar Conductance Measurements: The molar conductivity of a solution of the complex can determine whether the complex is an electrolyte or a non-electrolyte, indicating whether any counter-ions are present outside the coordination sphere. ijbsac.orgchemistryjournal.net

Table 2: Common Spectroscopic and Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Stoichiometry of the complex |

| Infrared Spectroscopy | Identification of coordinating atoms |

| NMR Spectroscopy | Structural information for diamagnetic complexes |

| UV-Vis Spectroscopy | Coordination geometry |

| Mass Spectrometry | Molecular weight and fragmentation |

| Magnetic Susceptibility | Oxidation state and geometry of the metal ion |

Theoretical Insights into Metal-Ligand Interactions and Stability

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for gaining deeper insights into the electronic structure, bonding, and stability of metal complexes. nih.govorientjchem.orgmdpi.com These theoretical studies complement experimental data and can provide information that is difficult to obtain through experiments alone.

DFT calculations can be used to:

Optimize the geometry of the this compound metal complexes, predicting bond lengths and angles which can be compared with experimental data if available (e.g., from X-ray crystallography). nih.gov

Calculate the vibrational frequencies and compare them with experimental IR spectra to aid in the assignment of vibrational bands. nih.gov

Analyze the nature of the metal-ligand bond through population analysis and molecular orbital analysis. This helps in understanding the covalent and electrostatic contributions to the bond.

Determine the electronic properties of the complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the complex. mdpi.com

Predict the electronic spectra by calculating the transition energies, which can be compared with experimental UV-Vis spectra.

These theoretical investigations provide a fundamental understanding of the factors governing the stability and reactivity of this compound metal complexes. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of hydrazone derivatives. mdpi.comorientjchem.org DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic parameters that govern the reactivity of these compounds. nih.govnih.gov

Researchers typically employ functionals like B3LYP in combination with basis sets such as 6-31G(d,p) or 6-311G+(d,p) to perform these calculations. nih.govnih.gov The process often begins with the optimization of the ground-state geometry of the molecule. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.gov These computational approaches allow for a detailed understanding of the fundamental electronic nature of hydrazone molecules, providing insights that are complementary to experimental data. mdpi.comresearchgate.net

HOMO-LUMO Energy Gap Analysis

A critical aspect of understanding the chemical reactivity and electronic properties of a molecule is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govwikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. mdpi.com For hydrazone derivatives, DFT calculations are routinely used to determine the energies of these frontier orbitals. This information helps in predicting their behavior in chemical reactions and their potential applications, for instance, in the design of novel dye sensitizers or pharmacologically active agents. mdpi.comresearchgate.net The energy gap can also be correlated with the molecule's electronic absorption properties. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ).

Below is an interactive table showcasing representative HOMO-LUMO energy gaps and calculated global reactivity descriptors for various hydrazone derivatives as reported in the literature.

Note: The values in this table are illustrative and collated from various studies on different hydrazone derivatives to demonstrate the typical range of these parameters. researchgate.netmdpi.com

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the three-dimensional charge distribution of a molecule. nih.gov An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For hydrazone derivatives, MEP analysis helps to identify the locations of lone pair electrons and regions with high electron density, such as around the nitrogen and oxygen atoms of the hydrazone moiety (-C=N-NH-C=O). These sites are often involved in hydrogen bonding and coordination with metal ions. nih.gov The analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, complements the MEP map by providing quantitative values for the charges on individual atoms. researchgate.net This detailed understanding of charge distribution is crucial for explaining the intermolecular interactions and predicting the chemical behavior of hydrazones. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide deep insights into the electronic structure of a single molecule, molecular modeling and molecular dynamics (MD) simulations are essential for studying the conformational flexibility and intermolecular interactions of molecules in a more complex environment, such as in solution. nih.gov

For a flexible molecule like L-arabinose hydrazone, which contains a sugar moiety, numerous conformations are possible due to the rotation around single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Molecular modeling techniques can be used to simulate the crystal morphology and growth of related molecules like L-arabinose. atlantis-press.com

Molecular dynamics simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the movements of atoms and molecules are calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the study of its interactions with surrounding molecules, such as solvent or biological macromolecules. nih.govjlu.edu.cn For instance, MD simulations have been used to study the binding of L-arabinose to proteins and to understand how mutations can affect these interactions. jlu.edu.cn Such simulations are also applied to hydrazone derivatives to confirm their binding profiles with biological targets and to ensure the stability of ligand-receptor interactions over time. nih.gov

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be directly compared with experimental data for structure validation. nih.gov For hydrazone derivatives, DFT calculations are frequently used to predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov

The calculation of vibrational frequencies not only helps in assigning the bands observed in experimental IR and FT-IR spectra but also serves to confirm that the optimized geometry is a true minimum. nih.gov Theoretical predictions of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to aid in the structural elucidation of newly synthesized hydrazone compounds. mdpi.comnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. researchgate.net A good agreement between the calculated and experimental spectroscopic data provides strong support for the proposed molecular structure. nih.gov

The table below shows a comparison of experimental and computationally predicted spectroscopic data for a representative hydrazone ligand.

Note: The data is based on findings for tritopic hydrazone ligands and serves as an illustrative example of the correlation between experimental and theoretical values. nih.gov

Computational Analysis of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in modern technologies like optoelectronics and data storage. rsc.org Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can exhibit significant NLO responses. Hydrazone derivatives are among the organic compounds studied for their potential NLO properties. nih.govresearchgate.net

Computational methods, primarily DFT, are employed to predict the NLO properties of these molecules. The key parameters calculated are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). ekb.eg The first hyperpolarizability (β) is a measure of the second-order NLO response. jmcs.org.mx A high value of β indicates a strong NLO activity. rsc.org

Theoretical calculations allow for the screening of potential NLO materials and provide insight into the structure-property relationships that govern their NLO response. jmcs.org.mx For hydrazones, studies have shown that their NLO properties can be tuned by modifying their molecular structure, such as by introducing different substituents. researchgate.net Computational analyses have revealed that some hydrazone derivatives possess superior NLO properties compared to standard reference materials like urea, highlighting their potential for technological applications. researchgate.netrsc.org

Mechanistic Aspects of Biological Interactions in Vitro Studies Only

In Vitro Antioxidant Activity Mechanisms

The antioxidant potential of hydrazone derivatives is a well-established area of research, with numerous in vitro studies demonstrating their efficacy in combating oxidative stress through various mechanisms.

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most commonly used methods to evaluate this property in vitro. nih.govnih.gov

In the DPPH assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. nih.gov

Hydrazone derivatives have consistently shown significant radical scavenging activity in both DPPH and ABTS assays. nih.gov The presence of the hydrazone moiety (-NHN=CH-) is believed to contribute to this activity through its ability to donate electrons or hydrogen atoms to stabilize free radicals. The antioxidant capacity of hydrazones can be influenced by the nature and position of substituents on the aromatic rings within their structure. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), can enhance the radical scavenging potential. nih.gov

| Assay | Principle | Observable Change |

| DPPH | Hydrogen/electron donation to DPPH radical | Color change from violet to yellow |

| ABTS | Reduction of ABTS radical cation | Decolorization of blue-green solution |

The reducing power of a compound is another important aspect of its antioxidant activity. This property is often evaluated using assays that measure the ability of the compound to reduce a metal ion, typically ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). mdpi.comresearchgate.net The formation of the ferrous ion is then detected by the formation of a colored complex, such as Prussian blue, which can be quantified spectrophotometrically. researchgate.net An increase in the absorbance of the reaction mixture indicates a higher reducing power and, consequently, a greater antioxidant capacity. researchgate.net

Hydrazone derivatives have been shown to possess significant reducing power. mdpi.com The electron-donating nature of the hydrazone group and associated aromatic systems allows them to readily donate electrons to reduce oxidized species, thereby terminating radical chain reactions. This ability to act as a reducing agent is a key mechanism through which hydrazones exert their antioxidant effects.

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in the generation of highly reactive oxygen species through Fenton-type reactions. The ability of a compound to chelate these metal ions can, therefore, be a crucial antioxidant mechanism, as it prevents them from catalyzing oxidative reactions.

Computational Insights into Antioxidant Mechanisms

There is a lack of specific computational studies, such as Density Functional Theory (DFT) calculations, that investigate the antioxidant mechanisms of L-arabinose hydrazone. While research on other hydrazone compounds suggests potential antioxidant activity through mechanisms like Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), or Sequential Proton Loss Electron Transfer (SPLET), no such computational analyses have been published for this compound itself. Therefore, thermodynamic parameters including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) have not been calculated for this specific molecule, leaving its preferred antioxidant mechanism undetermined.

Table 1: Computational Antioxidant Mechanism Data for this compound No data available in published literature.

| Mechanism | Key Thermodynamic Parameter | Calculated Value (in silico) | Solvent Medium | Reference |

|---|---|---|---|---|

| HAT | BDE (kcal/mol) | N/A | N/A | N/A |

| SETPT | IP (kcal/mol) | N/A | N/A | N/A |

| SPLET | PA (kcal/mol) | N/A | N/A | N/A |

Molecular Interactions with Specific Biomolecules (in vitro, non-therapeutic)

There are no available in vitro studies detailing the molecular interactions of this compound with specific biomolecules such as enzymes or DNA. Research on the parent sugar, L-arabinose, has shown that it can act as an inhibitor of certain enzymes, for instance, sucrase. nih.govresearchgate.netmdpi.com Separately, various hydrazone derivatives have been investigated for their ability to bind to DNA, often through intercalation or groove binding, and to inhibit various enzymes through interactions with their active sites. nih.gov However, no studies have been conducted to determine if this compound interacts with these or any other biomolecules, and therefore, data on its binding constants (Kb), inhibition constants (Ki), or specific molecular docking predictions are absent from the scientific literature.

Table 2: In Vitro Molecular Interaction Data for this compound No data available in published literature.

| Biomolecule Target | Type of Interaction | Methodology | Quantitative Finding (e.g., Ki, Kb, IC50) | Reference |

|---|---|---|---|---|

| Enzyme (e.g., Sucrase, Amylase) | N/A | N/A | N/A | N/A |

| DNA (e.g., Calf Thymus DNA) | N/A | N/A | N/A | N/A |

| Protein (e.g., Serum Albumin) | N/A | N/A | N/A | N/A |

Applications in Advanced Analytical Methodologies

Role as Derivatizing Agents for Spectroscopic Detection

Hydrazone derivatives are frequently employed as analytical reagents for the spectroscopic determination of various analytes, including metal ions, anions, and organic molecules. dergipark.org.tr Their ability to form stable complexes and the characteristic chromophoric or fluorophoric properties of the resulting derivatives make them valuable in these applications. dergipark.org.trresearchgate.net

Hydrazones are well-regarded for their capacity to act as chelating agents, forming stable and often colored or fluorescent complexes with a wide range of metal ions. dergipark.org.triaea.org This property is the foundation for their use in the spectrophotometric and fluorometric detection of metals. The presence of heteroatoms such as nitrogen and oxygen in the hydrazone structure allows for effective coordination with metal ions. dergipark.org.trarabjchem.org For instance, various hydrazone-based chemosensors have been developed for the selective detection of ions like Fe³⁺, Cu²⁺, Al³⁺, Zn²⁺, and Cd²⁺. nih.govnih.govresearchgate.net The formation of the metal-hydrazone complex often leads to a distinct change in the UV-visible absorption or fluorescence emission spectrum, enabling quantitative analysis. nih.gov

The utility of hydrazones extends to the detection of anions and organic compounds. Certain hydrazone derivatives have been designed to interact selectively with anions such as fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻), often through the formation of hydrogen bonds, resulting in a measurable optical response. nih.gov These interactions can cause fluorescence quenching or a visible color change, allowing for the development of colorimetric anion sensors. nih.gov

Furthermore, hydrazones are used to detect organic compounds, particularly those containing carbonyl groups (aldehydes and ketones). dergipark.org.tr For example, dinitrophenylhydrazine is a classic reagent used for the analysis of aldehydes and ketones. wikipedia.org However, specific research demonstrating the application of L-arabinose hydrazone for the detection of specific anions or organic compounds has not been identified in the reviewed literature.

Use in Chromatography and Other Separation Techniques

Hydrazones serve as derivatizing agents to enhance the detection and separation of aldehydes and ketones in techniques like high-performance liquid chromatography (HPLC). wikipedia.org By reacting the target carbonyl compound with a suitable hydrazine (B178648) derivative, a hydrazone is formed that may possess a strong chromophore or fluorophore, significantly improving its detectability by UV or fluorescence detectors. wikipedia.org This pre-column derivatization is a common strategy in the analysis of complex samples.

Although methods exist for the chromatographic separation of L-arabinose itself, there is a lack of specific studies documenting the use of this compound as either an analyte or a derivatizing agent within chromatographic or other separation methodologies. sielc.com

Development of Chemosensors and Optical Probes Based on this compound Scaffold

The development of chemosensors and optical probes is a significant area of modern analytical chemistry. nih.govmdpi.comlatrobe.edu.au Hydrazones are a versatile scaffold for designing such sensors due to their straightforward synthesis and the ease with which their structural and electronic properties can be modified to achieve selectivity for a target analyte. researchgate.netmdpi.com These sensors often operate on principles like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Aggregation-Induced Emission (AIE) to produce a signal upon binding to an analyte. researchgate.netresearchgate.net

Hydrazone-based chemosensors have been successfully developed for a multitude of metal ions, anions, and neutral molecules. dergipark.org.trmdpi.com They can be engineered to be "turn-on" or "turn-off" fluorescent sensors or to exhibit colorimetric changes visible to the naked eye. nih.govnih.gov Despite the extensive research into hydrazone-based sensors, there is no specific information available on chemosensors or optical probes constructed from an this compound scaffold. The unique stereochemistry and polyhydroxy nature of the L-arabinose moiety could potentially offer interesting properties for molecular recognition, but this remains an unexplored area of research.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The classical synthesis of L-arabinose hydrazone involves a condensation reaction between L-arabinose and a hydrazine (B178648) derivative, typically in a solvent like methanol (B129727). prepchem.com However, future research is focused on developing more efficient, selective, and sustainable synthetic routes.

Key research thrusts include:

Catalyst-Free Synthesis: Inspired by developments in broader hydrazone chemistry, researchers are exploring catalyst-free reaction conditions, potentially utilizing milder solvents and achieving high yields without the need for traditional acid or base catalysts. nih.gov This approach simplifies purification and reduces the environmental impact of the synthesis.

Advanced Catalytic Systems: The use of specific catalysts to control the stereoselectivity of subsequent reactions is a significant area of interest. For instance, trifluoroacetic acid (TFA) has been used as a catalyst for the cyclisation of this compound into tetrahydrofuran (B95107) derivatives. ucl.ac.uk Future work will likely explore a wider range of organocatalysts and metal-based catalysts to fine-tune reaction pathways and yields.

Alternative Activating Agents: Research has shown that reagents like dimethyl carbonate (DMC) can be used under basic conditions to activate sugar hydrazones for cyclisation, offering a complementary stereochemical outcome to acid-catalyzed methods. ucl.ac.uk The exploration of other non-traditional activating agents could provide access to a broader array of molecular scaffolds.

Polyanion Strategy: Novel methods, such as the polyanion strategy reported for the synthesis of cyclic hydrazine derivatives, could be adapted for this compound synthesis. researchgate.net This involves the formation of multi-alkylated derivatives and offers a convenient route to complex structures. researchgate.net

| Synthetic Approach | Catalyst/Reagent | Key Feature | Potential Advantage |

| Classical Condensation | Hydrazine Hydrate (B1144303) | Standard method | Well-established, straightforward |

| Acid-Catalyzed Cyclization | Trifluoroacetic Acid (TFA) | Forms tetrahydrofuran derivatives | Access to specific stereoisomers |

| Base-Conditioned Cyclization | Dimethyl Carbonate (DMC) | Complementary stereoselectivity to acid catalysis | Expanded molecular diversity |

| Catalyst-Free Synthesis | None | Mild reaction conditions | Greener process, simplified purification |

Design of Advanced this compound Derivatives for Tailored Chemical Reactivity

This compound serves as a versatile platform for the synthesis of more complex molecules with tailored properties. Future research will heavily focus on designing and synthesizing novel derivatives for specific applications, particularly in medicinal chemistry and materials science.

Emerging areas of derivative design include:

Heterocyclic Scaffolds: The hydrazone moiety is a key intermediate in the synthesis of various heterocyclic rings. mdpi.com By reacting this compound with different reagents, a diverse library of derivatives containing oxadiazole, triazole, tetrazole, or pyrazole rings can be generated. researchgate.net

Bioactive Conjugates: The synthesis of L-arabinose N-aminoazepane hydrazone, which exhibited minor anti-HIV activity, serves as a proof-of-concept for creating derivatives with potential therapeutic value. researchgate.netfigshare.com Future work will involve designing conjugates with other known pharmacophores to enhance biological activity against various targets, including microbes, viruses, and cancer cells. nih.govmdpi.com

Functional Building Blocks: The controlled dehydration of this compound can produce chiral tetrahydrofuran (THF) derivatives. ucl.ac.uk These THF structures, bearing functional groups like primary alcohols, ketones, or carboxylic acids, are valuable building blocks for fragment-based drug discovery and lead generation libraries. ucl.ac.uk

Integration with Sustainable Chemical Processes and Circular Economy Principles

The shift towards a circular economy and the adoption of green chemistry principles are profoundly influencing chemical research. psecommunity.orgresearchgate.net this compound is exceptionally well-positioned within this paradigm due to its origin from renewable biomass.

Key aspects for future integration include:

Valorization of Biomass: L-arabinose is a bio-active compound that can be sourced from the side-streams of plant food processing, such as from sugar beet pulp. ucl.ac.uknih.gov Research demonstrating the selective synthesis of this compound directly from crude hydrolysed sugar beet pulp highlights a pathway for valorizing what is often considered a low-value waste product. ucl.ac.uk

Renewable Feedstocks: Utilizing L-arabinose from plant biomass avoids reliance on petrochemical sources, which is a core tenet of sustainable chemistry. ucl.ac.ukuni-mainz.de This aligns with the global goal of reducing the carbon footprint of the chemical industry.

Green Chemistry Principles: Future synthetic methodologies for this compound and its derivatives will increasingly be evaluated against the 12 principles of green chemistry. This includes maximizing atom economy, using safer solvents, designing for energy efficiency, and creating products that are biodegradable. cetjournal.it The development of catalyst-free syntheses is a step in this direction. nih.gov

Advanced Theoretical and Computational Modeling for Predictive Molecular Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For this compound and its derivatives, theoretical modeling will play a crucial role in predicting properties and guiding experimental work.

Future research will leverage computational tools for:

Predicting Structure-Activity Relationships (SAR): Techniques like molecular docking and Density Functional Theory (DFT) can be used to predict how this compound derivatives will interact with biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of molecules with enhanced potency and selectivity.

Simulating Molecular Dynamics: Molecular dynamics simulations can compute binding free energies (e.g., MM/GBSA) to provide a more dynamic picture of the interaction between a ligand and its target. mdpi.com This helps in understanding the stability and affinity of binding.

In Silico ADME Prediction: Computational tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives. mdpi.com This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.